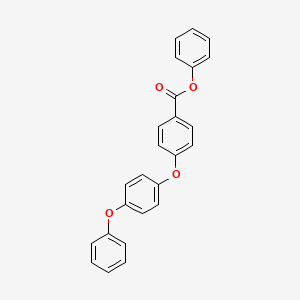![molecular formula C19H18N4O2 B14307968 N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide CAS No. 113548-55-3](/img/structure/B14307968.png)
N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide is a complex organic compound that features a benzylamino group attached to a pyridine ring, which is further connected to a benzenamine N-oxide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide typically involves multi-step organic reactions. One common method includes the initial formation of the benzylamino group, followed by its attachment to the pyridine ring. The final step involves the introduction of the N-oxide group to the benzenamine structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or hydroxylamine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of new compounds.
Aplicaciones Científicas De Investigación
N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in studying enzyme functions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine
- N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
113548-55-3 |
|---|---|
Fórmula molecular |
C19H18N4O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[[2-(benzylamino)pyridin-4-yl]carbamoyl]benzeneamine oxide |
InChI |
InChI=1S/C19H18N4O2/c24-19(23(25)17-9-5-2-6-10-17)22-16-11-12-20-18(13-16)21-14-15-7-3-1-4-8-15/h1-13,23H,14H2,(H2,20,21,22,24) |
Clave InChI |
WQQBOFWBYROERK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)NC(=O)[NH+](C3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine](/img/structure/B14307886.png)
![4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride](/img/structure/B14307889.png)
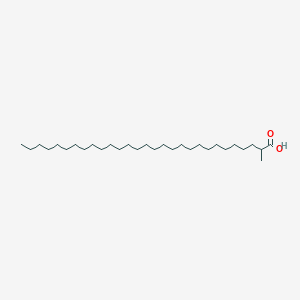

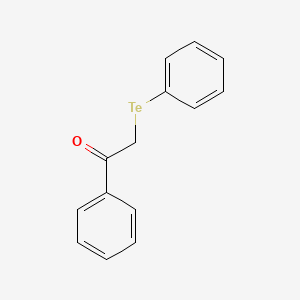
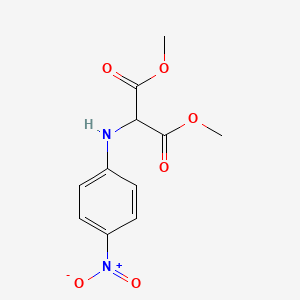
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
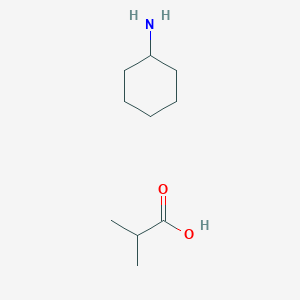

![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)

